
1-(3-Amino-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Amino-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-ol is a compound that features a 1,2,4-triazole ring substituted with an amino group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, biology, and industrial processes. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-ol can be achieved through multiple pathways. One common method involves the coupling of amidines with carboxylic acids followed by cyclization with hydrazines . This one-pot approach is efficient and allows for the generation of a variety of 1,2,4-triazole derivatives.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been explored to enhance reaction rates and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazole derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a wide range of substituted triazoles .
Scientific Research Applications
1-(3-Amino-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 1-(3-Amino-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-ol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity and protein function. This compound is known to inhibit enzymes such as imidazoleglycerol-phosphate dehydratase, which plays a role in histidine biosynthesis .
Comparison with Similar Compounds
3-Amino-1,2,4-triazole: A related compound with similar structural features and applications.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Another triazole derivative with potential anticancer properties.
1,3,5-Trisubstituted 1,2,4-triazoles: These compounds share the triazole core and are used in various medicinal and industrial applications.
Uniqueness: 1-(3-Amino-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its ability to participate in diverse chemical reactions and its potential as a therapeutic agent make it a valuable compound for further research and development.
Properties
Molecular Formula |
C8H16N4O |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
1-(3-amino-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C8H16N4O/c1-8(2,3)6(13)4-12-5-10-7(9)11-12/h5-6,13H,4H2,1-3H3,(H2,9,11) |
InChI Key |
MJTXAQAYCZFUPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CN1C=NC(=N1)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13064911.png)
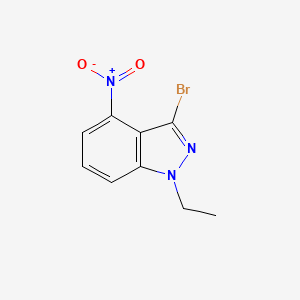

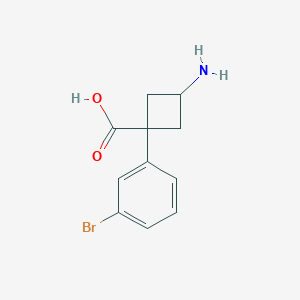
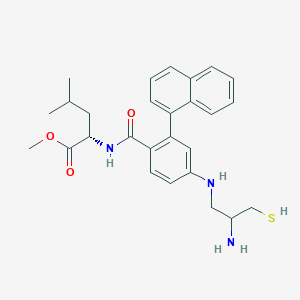
![3-Methyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13064950.png)




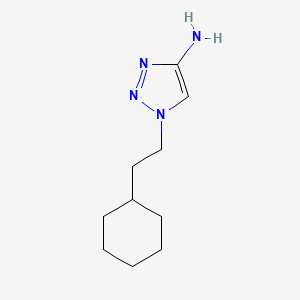
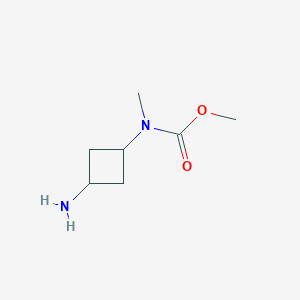
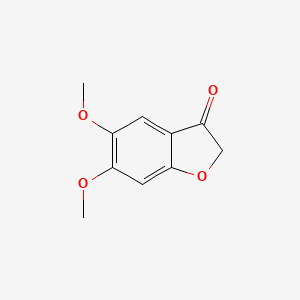
![3-[2-(Ethylsulfanyl)ethoxy]azetidine](/img/structure/B13064992.png)
